3‑Methoxy Substituent Confers GAK‑Binding Pharmacophore Identity Versus 6‑Bromoisothiazolo[4,3‑b]pyridine
In the foundational 2015 SAR study of isothiazolo[4,3‑b]pyridines, the 3‑methoxy analogue 8a (a close congener of the target compound) was benchmarked against higher alkoxy homologues using the KINOMEscan competition binding assay. Compound 8a displayed only 19% control at 10 µM, whereas the 3‑isopropoxy analogue 8b achieved a Kd of 85 nM [1]. While the methoxy group alone is insufficient for high GAK affinity, the SAR demonstrates that the 3‑alkoxy pharmacophore is the essential structural determinant for GAK engagement; all potent GAK ligands in the series (Kd < 100 nM) carry an alkoxy group at position 3 of the scaffold [1]. The non‑methoxylated comparator 6‑bromoisothiazolo[4,3‑b]pyridine (CAS 2222541‑50‑4) lacks this pharmacophoric element entirely and has no reported GAK affinity data in the peer‑reviewed literature, rendering it unsuitable for GAK‑targeted programmes .
| Evidence Dimension | GAK binding affinity (KINOMEscan competition binding assay, % control at 10 µM; Kd) |
|---|---|
| Target Compound Data | 3‑Methoxy analogue (compound 8a): %Ctrl = 19 (Kd not determined due to weak binding) [1] |
| Comparator Or Baseline | 3‑Isopropoxy analogue (8b): Kd = 0.085 µM; 6‑Bromoisothiazolo[4,3‑b]pyridine: no GAK affinity data reported [REFS-1, REFS-2] |
| Quantified Difference | 3‑Methoxy retains the critical 3‑alkoxy pharmacophore (class‑level), whereas the 6‑bromo‑only analogue is devoid of any GAK‑binding substituent at position 3 |
| Conditions | KINOMEscan® (DiscoveRx) competition binding assay; compounds tested at 10 µM single concentration; Kd determined via dose–response for compounds with %Ctrl < 5 [1] |
Why This Matters
For research groups building GAK‑targeted libraries, the 3‑methoxy group provides the essential pharmacophoric anchor that enables affinity optimisation through subsequent 6‑position elaboration, a strategic advantage absent from the simpler 6‑bromo‑only scaffold.
- [1] Li, J. et al. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. Med. Chem. Commun. 2015, 6, 1666–1672. Table 2. (PMC4763718) View Source
